molecular formula C22H29N5O2 B5647973 2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5647973
M. Wt: 395.5 g/mol
InChI Key: SWFRHXWYTUBSRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the mentioned compound often involves intramolecular spirocyclization of substituted pyridines, highlighting a common approach for constructing complex diazaspiro[5.5]undecane derivatives. This process typically includes activation of the pyridine ring followed by the addition of a nucleophile in the presence of catalysts (Parameswarappa & Pigge, 2011). Additionally, multi-component reactions (MCRs) facilitated by catalysts like Et3N have been used to synthesize related structures, showcasing the versatility of synthetic strategies for such complex molecules (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated through techniques such as X-ray diffraction, revealing intricate details about their crystallography and geometric conformations. These studies highlight the triclinic nature and hydrogen bonding patterns contributing to their stability and structural characteristics (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Spirocyclization and MCRs are pivotal reactions in synthesizing these compounds, indicating their reactive flexibility. The reactions often involve intermediate formations, such as imidazo[1,2-a]pyridines, through regioselective syntheses. These methods allow for diverse substitutions and functionalizations, expanding the chemical versatility of the core structure (Cao et al., 2014).

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-20(4-3-18-2-1-10-23-14-18)26-12-8-22(9-13-26)7-5-21(29)27(16-22)11-6-19-15-24-17-25-19/h1-2,10,14-15,17H,3-9,11-13,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFRHXWYTUBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CCC3=CN=CC=C3)CN(C1=O)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

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